molecular formula C₂₃H₂₈O₁₂ B023199 Acide mycophénolique acyl glucuronide CAS No. 99043-04-6

Acide mycophénolique acyl glucuronide

Numéro de catalogue B023199
Numéro CAS: 99043-04-6
Poids moléculaire: 496.5 g/mol
Clé InChI: QBMSTEZXAMABFF-UEARNRKISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mycophenolic acid acyl glucuronide (MPAG) is a metabolite of mycophenolic acid (MPA), a drug used to treat autoimmune diseases such as Crohn’s disease and rheumatoid arthritis. MPAG is produced by the liver in response to MPA, and is thought to play an important role in the pharmacokinetics and pharmacodynamics of MPA. MPAG is also a useful biomarker for the study of MPA metabolism and pharmacokinetics.

Applications De Recherche Scientifique

Surveillance de la thérapie immunosuppressive

AcMPAG est un métabolite de l'acide mycophénolique (MPA), qui est utilisé dans la thérapie immunosuppressive après une transplantation d'organe. La détermination de l'AcMPAG dans le plasma humain est cruciale pour surveiller la thérapie immunosuppressive afin de garantir l'efficacité et de minimiser les effets secondaires . Une méthode HPLC modifiée permet la détermination simultanée du MPA, de son glucuronide phénolique et de l'AcMPAG, ce qui contribue à l'évaluation de la pertinence pharmacologique et toxicologique du médicament .

Évaluation de l'activité pharmacologique

Des études in vitro ont montré que l'AcMPAG possède une activité pharmacologique et potentiellement pro-inflammatoire. Comprendre son activité est essentiel pour évaluer l'immunosuppression et les effets secondaires associés au traitement par le mycophénolate mofétil . Cette connaissance peut conduire à une meilleure gestion des dosages et des horaires des médicaments afin d'optimiser les résultats pour les patients.

Études d'interaction médicamenteuse

L'AcMPAG interagit avec les systèmes de transport responsables de l'excrétion des anions organiques dans le rein humain . Cette interaction peut affecter la sécrétion rénale d'autres médicaments, soulignant l'importance d'étudier les interactions médicamenteuses potentielles, en particulier chez les patients soumis à des régimes médicamenteux complexes après une transplantation .

Analyse de la toxicologie et des effets secondaires

La pertinence toxicologique de l'AcMPAG fait l'objet de recherches continues. Ses propriétés pro-inflammatoires potentielles nécessitent une surveillance et une analyse minutieuses afin de prévenir les effets indésirables chez les patients recevant une thérapie immunosuppressive .

Fonction rénale et mécanismes d'excrétion

L'interaction de l'AcMPAG avec les transporteurs rénaux d'anions organiques (hOAT1 et hOAT3) peut interférer avec la sécrétion rénale des médicaments antiviraux, de la cortisol et d'autres anions organiques . La recherche dans ce domaine peut fournir des informations sur les mécanismes d'excrétion rénale et aider à prédire et à gérer les complications possibles de la fonction rénale dues aux interactions médicamenteuses .

Études sur les transporteurs d'efflux

Des études impliquant des cellules rénales canines de Madin-Darby II transfectées avec le gène MRP2 humain ont été menées pour étudier le rôle du MRP2 dans l'efflux du MPA et de ses métabolites, y compris l'AcMPAG . Cette recherche est importante pour comprendre les mécanismes d'efflux des médicaments et de leurs métabolites, ce qui est essentiel pour le développement de médicaments et l'évaluation de la sécurité <svg class="icon" height="16" p-id="1735" t="17092647886

Mécanisme D'action

Target of Action

Mycophenolic acid acyl glucuronide (AcMPAG) is a metabolite of Mycophenolic acid (MPA), a potent immunosuppressant agent . The primary target of MPA and its metabolites is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis, which is essential for the proliferation of T- and B-lymphocytes .

Mode of Action

MPA, and by extension AcMPAG, acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in the proliferation of T- and B-lymphocytes .

Biochemical Pathways

The inhibition of IMPDH disrupts the de novo pathway of guanosine nucleotide biosynthesis, which is a critical pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation, thereby exerting an immunosuppressive effect .

Pharmacokinetics

MPA is metabolized primarily by glucuronidation in the liver to form MPA glucuronide (MPAG) and AcMPAG . These metabolites are primarily produced by UDP-glucuronosyltransferases UGT1A9 and 2B7 . The majority of MPA metabolites are eliminated via the urine, with partial elimination also occurring in the bile mediated by multidrug resistance-associated protein 2 (MRP2), followed by enterohepatic recirculation . The pharmacokinetics of MPA exhibit a large inter- and intra-individual variability .

Result of Action

The result of the action of MPA and its metabolites is a decrease in the proliferation of T- and B-lymphocytes . This leads to a reduction in the immune response, making MPA and its metabolites effective in preventing organ transplant rejections .

Action Environment

The action of MPA and its metabolites can be influenced by various environmental factors. For instance, decreased creatinine clearance can increase the MPAG concentration, followed by an increased MPA concentration, thereby decreasing IMPDH activity . Additionally, conditions like diarrhea can decrease the enterohepatic circulation of MPAG, consequently reducing MPA concentration . Therefore, dosage adjustment based on plasma MPA concentration may be required, especially for patients with renal dysfunction and/or diarrhea .

Safety and Hazards

Mycophenolic acid acyl glucuronide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Orientations Futures

The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behaviour .

Analyse Biochimique

Biochemical Properties

Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3, potentially interfering with the renal secretion of antiviral drugs, cortisol, and other organic anions .

Cellular Effects

Mycophenolic acid acyl glucuronide has been found to possess pharmacologic and potentially proinflammatory activity in vitro . It has been suggested that it may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions .

Molecular Mechanism

Mycophenolic acid acyl glucuronide’s mechanism of action involves the selective inhibition of T-lymphocyte proliferation at the S-phase . It also potently interacts with renal organic anion transporters hOAT1 and hOAT3 .

Temporal Effects in Laboratory Settings

Mycophenolic acid acyl glucuronide was found to undergo hydrolysis when samples were stored up to 24 hours at room temperature or up to 30 days at 4°C or -20°C. Acidified samples (pH 2.5) were stable up to 30 days at -20°C .

Metabolic Pathways

Mycophenolic acid acyl glucuronide is primarily produced by UGT1A9 and 2B7 . It is a part of the glucuronidation pathway, a major metabolic pathway mediated by intestinal and liver UDP glucuronosyl transferases (UGTs) .

Transport and Distribution

Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3 .

Subcellular Localization

Mycophenolic acid acyl glucuronide esterase, which catalyzes the deglucuronidation of mycophenolic acid acyl glucuronide, is localized in the mitochondrion .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMSTEZXAMABFF-UEARNRKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501343826
Record name Mycophenolic acid O-acyl-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99043-04-6
Record name Mycophenolic acid acyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYCOPHENOLIC ACID ACYL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolic acid acyl glucuronide
Reactant of Route 2
Reactant of Route 2
Mycophenolic acid acyl glucuronide
Reactant of Route 3
Reactant of Route 3
Mycophenolic acid acyl glucuronide
Reactant of Route 4
Reactant of Route 4
Mycophenolic acid acyl glucuronide
Reactant of Route 5
Reactant of Route 5
Mycophenolic acid acyl glucuronide
Reactant of Route 6
Mycophenolic acid acyl glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.